abciximab - 143653-53-6

abciximab

Catalog Number: EVT-1516628
CAS Number: 143653-53-6
Molecular Formula: C24H26OS2Sn
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Abciximab is a glycoprotein IIb/IIIa receptor antagonist primarily used in clinical settings to inhibit platelet aggregation. It is derived from the Fab fragments of a chimeric human-murine monoclonal antibody known as 7E3. This compound is manufactured by Janssen Biologics BV and marketed under the trade name ReoPro by Eli Lilly. Abciximab plays a crucial role in preventing thrombus formation during percutaneous coronary interventions, particularly in patients experiencing acute coronary syndromes.

Source and Classification

Abciximab is classified as a monoclonal antibody and specifically as a Fab fragment, which consists of the variable regions from murine immunoglobulin combined with human constant regions. Its primary target is the glycoprotein IIb/IIIa receptor, an integrin found on the surface of platelets that facilitates platelet aggregation by binding fibrinogen and von Willebrand factor. By inhibiting this receptor, abciximab effectively reduces the risk of thrombotic events during cardiac procedures .

Synthesis Analysis

Methods and Technical Details

The synthesis of abciximab involves several key steps:

  1. Cell Culture: Abciximab is produced using mammalian cell cultures, where the genetic material coding for the antibody is introduced into suitable host cells.
  2. Purification: The Fab fragment is purified from the cell culture supernatant through a series of processes, including:
    • Viral Inactivation: Ensuring that any potential viral contaminants are eliminated.
    • Enzymatic Digestion: The use of enzymes like papain to cleave the antibody into its Fab fragments.
    • Chromatography: Various chromatographic techniques are employed to isolate and purify the desired product from other proteins and impurities .
Molecular Structure Analysis

Structure and Data

Abciximab has a complex molecular structure characterized by its composition:

  • Chemical Formula: C2101H3229N551O673S15C_{2101}H_{3229}N_{551}O_{673}S_{15}
  • Molar Mass: Approximately 47456.03g/mol47456.03\,g/mol

The structure comprises two heavy chains and two light chains, forming a Y-shaped configuration typical of antibodies. The specificity of abciximab for its target receptor is attributed to its unique variable regions which bind to the glycoprotein IIb/IIIa receptor on activated platelets .

Chemical Reactions Analysis

Reactions and Technical Details

Abciximab functions primarily through competitive inhibition of fibrinogen binding to glycoprotein IIb/IIIa receptors on activated platelets. The chemical reaction can be summarized as follows:

Abciximab+Glycoprotein IIb IIIaInhibition of Fibrinogen Binding\text{Abciximab}+\text{Glycoprotein IIb IIIa}\rightleftharpoons \text{Inhibition of Fibrinogen Binding}

This interaction prevents platelet aggregation, thereby reducing thrombus formation during procedures such as angioplasty. The binding affinity of abciximab for glycoprotein IIb/IIIa is high, resulting in prolonged effects even after the drug is cleared from circulation .

Mechanism of Action

Process and Data

The mechanism by which abciximab operates involves several steps:

  1. Platelet Activation: Upon vascular injury or during percutaneous coronary intervention, platelets become activated.
  2. Receptor Conformation Change: Activated platelets undergo a conformational change in glycoprotein IIb/IIIa, increasing their affinity for fibrinogen.
  3. Inhibition by Abciximab: Abciximab binds to the activated form of glycoprotein IIb/IIIa, blocking fibrinogen from attaching and thus inhibiting platelet aggregation.

This action significantly reduces the risk of thrombus formation during cardiac interventions, leading to better clinical outcomes for patients undergoing procedures like angioplasty .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a clear to slightly opalescent solution.
  • Solubility: Highly soluble in physiological saline.
  • Stability: Stability can be affected by temperature and light exposure; therefore, it should be stored under recommended conditions.

The pharmacokinetics of abciximab include a rapid initial distribution phase with a half-life of approximately ten minutes, followed by a longer elimination phase where its effects can last up to 48 hours post-infusion due to receptor occupancy .

Applications

Scientific Uses

Abciximab is primarily used in:

  • Percutaneous Coronary Intervention: As an adjunct therapy to reduce ischemic complications during angioplasty.
  • Acute Myocardial Infarction Management: Particularly beneficial for patients with ST-segment elevation myocardial infarction undergoing primary angioplasty.
  • Research Applications: Investigated for potential uses in various cardiovascular conditions and explored in combination therapies with other antithrombotic agents .
Molecular Characterization of Abciximab

Structural Biology of the Glycoprotein IIb/IIIa Receptor Complex

Integrin αIIbβ3 (GPIIb/IIIa) is a heterodimeric transmembrane receptor central to platelet aggregation. Each subunit possesses distinct structural domains: αIIb contains a β-propeller domain with seven blades, while β3 features a βA (βI) domain housing the metal ion-dependent adhesion site (MIDAS). This domain orchestrates ligand binding through divalent cation coordination (Mg²⁺ or Mn²⁺). Crucially, αIIbβ3 exists in equilibrium between bent (low-affinity) and extended (high-affinity) conformations. Activation by intracellular signaling ("inside-out" signaling) triggers a conformational shift, exposing the ligand-binding site at the interface between the αIIb β-propeller and the β3 βA domain. This exposes key structural elements like the β3 specificity-determining loop (SDL, residues Cys177-Cys184) and the adjacent β1-α1 helix (containing Trp129), enabling high-affinity binding to fibrinogen, von Willebrand factor (vWF), and other adhesive ligands via their Arg-Gly-Asp (RGD) or Lys-Gly-Asp (KGD) motifs [1] [4] [7].

Table 1: Structural and Functional Elements of the αIIbβ3 Integrin Receptor

Domain/RegionSubunitKey Structural FeaturesFunctional Role
β-PropellerαIIb7 blades, Ca²⁺ binding sitesForms part of the ligand-binding pocket; interacts with RGD/KGD motifs
βA (βI) Domainβ3Contains MIDAS, ADMIDAS, SyMBS metal ion sitesCoordinates divalent cations (Mg²⁺/Mn²⁺); critical for ligand binding specificity
Specificity-Determining Loop (SDL)β3Cys177-Cys184 disulfide-bonded loopModulates ligand specificity and affinity; highly flexible
β1-α1 Helixβ3Contains Trp129Adjacent to SDL; contributes to ligand-binding pocket formation
Hybrid Domainβ3Connects βA domain to EGF repeatsSwings out (≈70°) during receptor activation to extend the ectodomain
Calf-1/Calf-2 DomainsαIIbExtend from β-propellerContribute to the bent conformation; involved in conformational regulation
EGF Repeats & β-Tail Domainβ34 EGF repeats, β-tail domainConnect hybrid domain to transmembrane segment; involved in activation signaling

Chimeric Monoclonal Antibody Architecture: Fab Fragment Design

Abciximab is the Fab (antigen-binding fragment) fragment derived from the chimeric monoclonal antibody (mAb) 7E3. Its design strategically combines murine and human sequences: the variable regions (Fv) of both the light chain (VL) and heavy chain (VH) originate from the murine mAb 7E3, conferring specificity for the αIIbβ3 receptor. In contrast, the constant regions (CL for the light chain and CH1 for the heavy chain) are derived from human IgG1 (kappa light chain constant domain). This chimeric architecture significantly reduces immunogenicity compared to the fully murine parent antibody while retaining the desired target affinity [5] [9].

The functional unit of abciximab is a ~47 kDa heterodimer composed of the light chain (VL-CL) and the heavy chain fragment (VH-CH1). The antigen-binding site, formed by the complementarity-determining regions (CDRs) of both VL and VH, is responsible for recognizing and binding to the αIIbβ3 complex. Production involves recombinant expression in Chinese Hamster Ovary (CHO) cells, ensuring proper folding and glycosylation [1] [5] [9].

Table 2: Structural Components of Abciximab

ComponentOriginMolecular WeightFunction
Light Chain (VL-CL)~23 kDa
  - Variable (VL)Murine (7E3)Contains CDRs L1, L2, L3; forms half of the antigen-binding site
  - Constant (CL)Human IgG1 (κ)Provides structural stability; reduces immunogenicity
Heavy Chain Fragment (VH-CH1)~24 kDa
  - Variable (VH)Murine (7E3)Contains CDRs H1, H2, H3; forms half of the antigen-binding site
  - Constant (CH1)Human IgG1Provides structural stability; reduces immunogenicity; completes Fab structure
Antigen-Binding SiteMurine (7E3) CDRsFormed by spatial arrangement of CDR loops from VL and VH; binds αIIbβ3
Disulfide BondsStabilize the Fab structure (VL-VH, CL-CH1, intra-chain)

Protein Sequencing and Post-Translational Modifications

The primary amino acid sequence of abciximab has been determined using advanced techniques. While cloning and DNA sequencing provided initial data, de novo protein sequencing using tandem mass spectrometry (LC-MS/MS) has played a crucial role in confirming the sequence, particularly for characterizing the final product and identifying any discrepancies arising from expression systems. This involves enzymatic digestion (e.g., trypsin, chymotrypsin, pepsin) of the purified Fab fragment, followed by mass spectrometric analysis of the peptides. Advanced bioinformatics, including the WILD™ method for Ile/Leu discrimination, assembles the peptide sequences into the complete heavy and light chain sequences with high coverage and redundancy [1] [6] [9].

Post-translational modifications (PTMs) are minimal in the Fab fragment compared to full antibodies. The primary PTM is N-linked glycosylation within the CH1 domain of the heavy chain fragment (Asn-X-Ser/Thr motif). Glycosylation analysis typically reveals complex biantennary structures. While not directly involved in antigen binding, this glycan can influence physicochemical stability and pharmacokinetics. Disulfide bond formation is critical for structural integrity: intra-chain bonds within each domain (VL, CL, VH, CH1) and inter-chain bonds between the CL and CH1 domains and between the VL and VH domains stabilize the Fab structure. No O-linked glycosylation or other major PTMs are typically reported for abciximab [1] [9].

Table 3: Key Analytical Aspects of Abciximab Sequencing and PTMs

AspectMethodologyFindings in AbciximabSignificance
Primary Sequence DeterminationHybrid DNA/Protein Sequencing, De Novo MSChimeric sequence confirmed: Murine Fv (VH+VL), Human Fc fragment (CL+CH1)Confirms structural integrity and correct expression
Disulfide Bond MappingNon-reducing SDS-PAGE, MS/MS under non-reducing conditions4 intra-chain (2 per domain), 1 inter-chain (CL-CH1), 1 inter-chain (VL-VH)Essential for Fab structural stability and antigen-binding site conformation
N-Glycosylation Site & ProfileLC-MS/MS of glycopeptides, Enzymatic release (PNGase F) + Glycan analysisSingle site: CH1 domain (Asn); Complex biantennary core-fucosylated structuresImpacts solubility, stability, clearance; minimal impact on direct binding
Amino Acid Analysis (AAA)Hydrolysis (HCl/NaOH) + Derivatization (e.g., AQC, PITC), LC-UV/FLD/MSQuantifies amino acid composition; verifies sequence; traces purityFoundational for absolute quantification and reference material certification

Binding Epitopes and Affinity Profiling

Abciximab binds to the extracellular headpiece of the αIIbβ3 integrin. Cryo-EM structural analysis at 2.8 Å resolution reveals that its epitope is discontinuous and spans both subunits, although dominated by interactions with β3. Key interacting regions include:

  • β3 Specificity-Determining Loop (SDL): Residues Cys177-Cys184 form a critical part of the epitope.
  • β3 β1-α1 Helix: Residues surrounding Trp129 contribute significantly to binding.
  • Adjacent β3 Residues: Ser211, Val212, and Met335 participate in the interaction.
  • αIIb Residues: Unexpectedly, the structure also identified interactions with specific residues on the αIIb subunit, although mutagenesis studies suggest these are not essential for high-affinity binding [1].

The binding interface involves substantial contributions from aromatic residues (Tyr, Trp, Phe, His) within all six CDRs of abciximab (H1, H2, H3, L1, L2, L3). This creates a large buried surface area. Abciximab binds with high affinity (Kd in the low nanomolar range, approximately 5-10 nM) to both resting and activated αIIbβ3, distinguishing it from some small-molecule antagonists. Binding induces conformational effects primarily on the β3 SDL, causing compression and reduced flexibility, but crucially, it does not disrupt the overall structure of the fibrinogen-binding pocket formed by the αIIb β-propeller and the β3 βA domain. This contrasts with RGD-mimetics which induce β3 hybrid domain swing-out [1] [7].

The mechanism of inhibition is primarily steric hindrance. By occupying a large area near the SDL and the ligand-binding pocket, abciximab physically blocks access for large macromolecular ligands like fibrinogen and vWF. The reduction in SDL flexibility may also contribute to inhibition by limiting the conformational adaptability required for optimal ligand binding. Abciximab also exhibits cross-reactivity with the vitronectin receptor (αVβ3, shares β3 subunit) and Mac-1 (αMβ2, on leukocytes) due to structural similarities in the β subunits, although its therapeutic effects are primarily attributed to αIIbβ3 blockade [1] [5] [10].

Table 4: Key Binding Epitope Residues on αIIbβ3 for Abciximab

SubunitStructural RegionKey Residues Involved in BindingNature of Interaction
β3Specificity-Determining Loop (SDL)Cys177, Cys184, Arg179, Asp180, Gly182Hydrogen bonding, Van der Waals, hydrophobic
β3β1-α1 HelixTrp129, Gln125, Arg131Hydrophobic (Trp129), Hydrogen bonding
β3Near SDL/β1-α1Ser211, Val212Van der Waals, hydrophobic
β3Between βA and Hybrid domainMet335Hydrophobic interaction
αIIbβ-Propeller blade(s)(Specific residues not detailed in sources, but interactions observed)Contributes to interface but not essential for affinity [1]

Properties

CAS Number

143653-53-6

Product Name

abciximab

Molecular Formula

C24H26OS2Sn

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.